Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate
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Overview
Description
Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate is a chiral compound with significant importance in the field of organic chemistry This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate typically involves the use of chiral catalysts or resolution methods to achieve the desired stereochemistry. One common method is the bioresolution of racemic mixtures using specific enzymes that selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or ligands in asymmetric synthesis reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized enzymatic processes to ensure high enantioselectivity and yield. The use of whole-cell biocatalysts, such as specific strains of yeast or bacteria, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Ethyl (2S,3R)-3-phenylpiperidine-2-carboxylate: This enantiomer has different stereochemistry and may exhibit different biological activity and reactivity.
Ethyl 3-phenylglycidate: Another chiral compound used in the synthesis of pharmaceuticals.
3-Phenylpiperidine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness: Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to act as a chiral intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-12(9-6-10-15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVOMGCOGCMBQ-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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